molecular formula C24H31N3O2 B2768047 N'-(2,3-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955594-85-1

N'-(2,3-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2768047
CAS No.: 955594-85-1
M. Wt: 393.531
InChI Key: NRAFFIMJZSSROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,3-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The search for novel anticancer agents led to the design and synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds were evaluated for antitumor activities against various human cancer cell lines, including lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma, using the MTT assay. Many of these compounds exhibited moderate to high levels of antitumor activities, with some showing potent inhibitory activities compared to the positive control 5-fluorouracil. A representative compound significantly arrested HeLa cells in S and G2 stages, inducing apoptosis confirmed by different staining techniques and flow cytometry (Fang et al., 2016).

Synthesis of Analgesic and Spasmolytic Compounds

Substituted 1-methyl-3,4-dihydro-isoquinolines have been converted to 2-(β-acylamido-ethyl)-acetophenomes, which served as intermediates for synthesizing various substituted 1-β-phenylethyl-2-methyl-1,2,3,4-tetrahydro-isoquinolines. Some of these compounds demonstrated interesting analgesic and spasmolytic properties, particularly those containing a halogenated phenylethyl group (Brossi et al., 1960).

Dopamine Agonist Properties

A study on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines revealed their dopamine-like ability to dilate the renal artery. The N-methyl derivative displayed potency comparable to the antidepressant agent nomifensine, highlighting the non-essential nature of the 8-amino group for dopamine-like activity. However, potency decreased with the N-ethyl homologue and was almost absent in the N-n-propyl derivative, underscoring the nuanced effects of N-alkylation on dopamine-like activity (Jacob et al., 1981).

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-4-14-27-15-6-8-20-16-19(10-11-22(20)27)12-13-25-23(28)24(29)26-21-9-5-7-17(2)18(21)3/h5,7,9-11,16H,4,6,8,12-15H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAFFIMJZSSROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.